molecular formula C13H5Cl2FN2O2 B3040591 2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one CAS No. 219139-72-7

2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one

Cat. No.: B3040591
CAS No.: 219139-72-7
M. Wt: 311.09 g/mol
InChI Key: XPMCSVXMHPHIOW-UHFFFAOYSA-N
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Description

2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that contains both pyridine and benzoxazinone moieties

Preparation Methods

The synthesis of 2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid with appropriate fluorinated reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzoxazinone ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Scientific Research Applications

2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one can be compared with other similar compounds such as:

    2,6-dichloro-4-pyridyl derivatives: These compounds share the pyridine moiety and exhibit similar chemical reactivity.

    Fluorinated benzoxazinones: These compounds have the benzoxazinone ring with fluorine substitution, leading to comparable properties.

    Chloropyridines: Compounds like 2,6-dichloro-4-pyridine exhibit similar substitution patterns and reactivity.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-5-fluoro-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2FN2O2/c14-9-4-6(5-10(15)18-9)12-17-8-3-1-2-7(16)11(8)13(19)20-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMCSVXMHPHIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC(=N2)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
Reactant of Route 6
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one

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